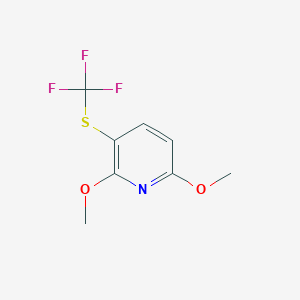
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions, and a trifluoromethylthio group at the 3 position.
Preparation Methods
The synthesis of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine typically involves multiple steps, starting from pyridine. The synthetic route generally includes substitution, oxidation, and reduction reactions under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable scaffold in drug design, as it can influence the compound’s binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine can be compared with other similar compounds, such as:
2,6-Dimethoxy-3-(trifluoromethyl)pyridine: This compound lacks the thio group, which can significantly alter its chemical properties and applications.
2,6-Dimethoxy-3-(chloromethyl)pyridine:
2,6-Dimethoxy-3-(methylthio)pyridine: The methylthio group provides different chemical characteristics compared to the trifluoromethylthio group
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct physicochemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H8F3NO2S |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2,6-dimethoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C8H8F3NO2S/c1-13-6-4-3-5(7(12-6)14-2)15-8(9,10)11/h3-4H,1-2H3 |
InChI Key |
HQNITQDQBOYGBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)SC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


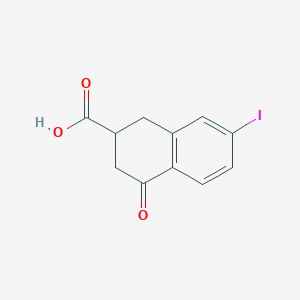
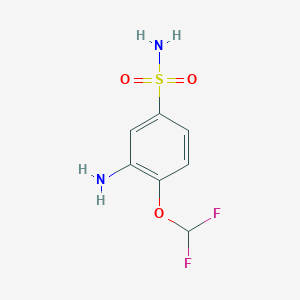
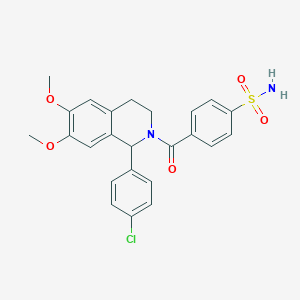
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
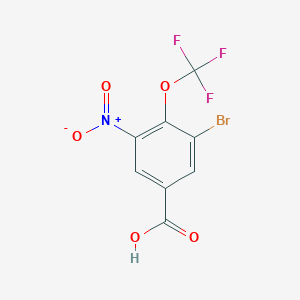

![5-[2-[[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12855240.png)
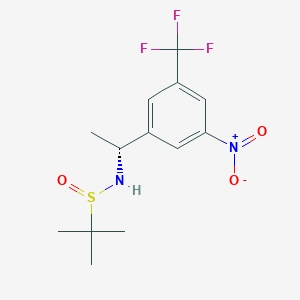
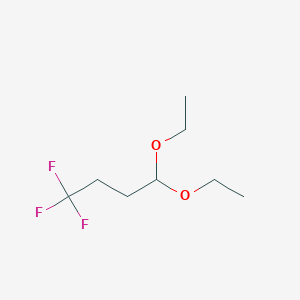
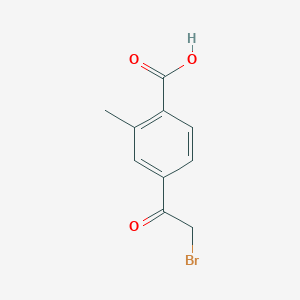
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
